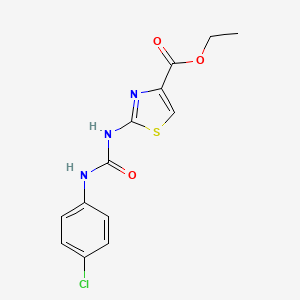
Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of thiazoles, including Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate, have been studied for their potential as antimicrobial agents. They have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These compounds can inhibit the growth of these bacteria, making them promising candidates for the development of new antibiotics .
Antifungal Properties
In addition to their antibacterial properties, thiazole compounds have demonstrated antifungal activity. They have been effective against fungal species such as Candida albicans and Candida glabrata. The presence of the thiazole ring contributes to the compound’s ability to disrupt fungal cell membranes or interfere with essential enzymes within the fungal cells .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and reduce pain perception, which is beneficial in the treatment of chronic inflammatory diseases and pain management. The chlorophenyl group in the Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate molecule may enhance these effects .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. They may work by interfering with cell division or inducing apoptosis in cancer cells. This makes them potential candidates for cancer therapy, especially in cases where traditional chemotherapy is ineffective .
Neuroprotective Potential
Thiazoles have shown promise as neuroprotective agents. They may protect nerve cells from damage caused by neurodegenerative diseases or injury. This is likely due to their ability to modulate neurotransmitter levels or protect against oxidative stress .
Antiviral Applications
The antiviral properties of thiazole derivatives are an area of ongoing research. These compounds have shown potential against HIV and other viruses by inhibiting viral replication or interfering with proteins critical to the viral life cycle .
Zukünftige Richtungen
Thiazoles have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research could focus on the synthesis and characterization of Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate and its derivatives, as well as their biological activities and potential applications in medicine.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVBQJYCALMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)

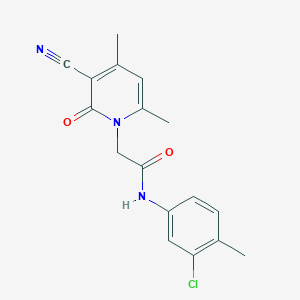
![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)
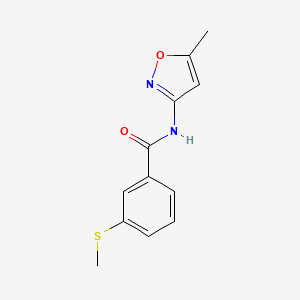
![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)

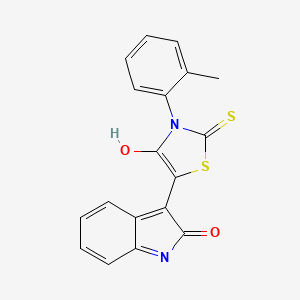

![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)
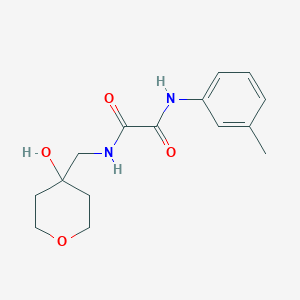
![1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2864826.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B2864828.png)